3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one 3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one
Brand Name: Vulcanchem
CAS No.: 1383425-65-7
VCID: VC21451867
InChI: InChI=1S/C19H20O5/c1-21-15-7-10-17(22-2)14(11-15)5-8-16(20)13-6-9-18(23-3)19(12-13)24-4/h5-12H,1-4H3/b8-5+
SMILES: COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC(=C(C=C2)OC)OC
Molecular Formula: C19H20O5
Molecular Weight: 328.4g/mol

3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one

CAS No.: 1383425-65-7

Cat. No.: VC21451867

Molecular Formula: C19H20O5

Molecular Weight: 328.4g/mol

* For research use only. Not for human or veterinary use.

3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one - 1383425-65-7

CAS No. 1383425-65-7
Molecular Formula C19H20O5
Molecular Weight 328.4g/mol
IUPAC Name (E)-3-(2,5-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C19H20O5/c1-21-15-7-10-17(22-2)14(11-15)5-8-16(20)13-6-9-18(23-3)19(12-13)24-4/h5-12H,1-4H3/b8-5+
Standard InChI Key ZHCRUTSLPNCPRY-VMPITWQZSA-N
Isomeric SMILES COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC
SMILES COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC(=C(C=C2)OC)OC
Canonical SMILES COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC(=C(C=C2)OC)OC

Chemical Structure and Properties

Structural Identification

3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one (CAS No.: 1383425-65-7) is a methoxy-substituted chalcone with the molecular formula C19H20O5 and a molecular weight of 328.4 g/mol. The structure features a central α,β-unsaturated carbonyl system (prop-2-en-1-one) that connects two different methoxy-substituted phenyl rings. The compound exists predominantly in the (E)-configuration across the carbon-carbon double bond, which is characteristic of chalcones synthesized via base-catalyzed condensation reactions .

Chemical Identifiers

The compound can be identified using various chemical identifiers as detailed in Table 1.

Table 1: Chemical Identifiers of 3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one

Identifier TypeValue
IUPAC Name(E)-3-(2,5-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
CAS Number1383425-65-7
Molecular FormulaC19H20O5
Molecular Weight328.4 g/mol
Standard InChIInChI=1S/C19H20O5/c1-21-15-7-10-17(22-2)14(11-15)5-8-16(20)13-6-9-18(23-3)19(12-13)24-4/h5-12H,1-4H3/b8-5+
Standard InChIKeyZHCRUTSLPNCPRY-VMPITWQZSA-N
SMILES NotationCOC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC

Source: Data compiled from information provided in search result.

Synthesis Methods

General Synthesis of Chalcones

Chalcones are primarily synthesized through the Claisen-Schmidt condensation reaction, which involves the reaction of an aldehyde with an acetophenone derivative in the presence of a base catalyst . This well-established method is the most likely approach for synthesizing 3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one.

The synthesis would involve the following key steps:

  • Base-catalyzed condensation between 3,4-dimethoxyacetophenone and 2,5-dimethoxybenzaldehyde

  • Formation of the α,β-unsaturated carbonyl system with predominant (E)-configuration

  • Purification through crystallization or column chromatography using appropriate solvents

Reaction Conditions

The typical reaction conditions for chalcone synthesis include:

  • Solvent system: Often ethanol or methanol

  • Base catalyst: Commonly sodium hydroxide or potassium hydroxide

  • Temperature: Room temperature or mild heating conditions

  • Reaction time: Several hours to overnight, depending on the specific substituents

  • Purification: Recrystallization from appropriate solvents or column chromatography using mixtures of petroleum ether and ethyl acetate

For methoxy-substituted chalcones, the reaction generally proceeds smoothly with good yields, as the electron-donating methoxy groups enhance the reactivity of the aromatic aldehydes in the Claisen-Schmidt condensation.

Structural Relationships

Comparison with Similar Chalcone Derivatives

Table 2 presents a comparative analysis of 3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one with structurally related chalcone derivatives.

Table 2: Comparison of 3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one with Related Chalcone Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Features
3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-oneC19H20O5328.41383425-65-72,5-dimethoxy on ring A, 3,4-dimethoxy on ring B
(2E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-oneC19H20O5328.4130768-85-33,4-dimethoxy on both rings A and B
(E)-3-(2,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-oneC17H16O4284.31151135-64-72,4-dimethoxy on ring A, 4-hydroxy on ring B
(E)-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-oneC18H18O4298.3144309-49-93,4-dimethoxy on ring A, 4-methoxy on ring B

Structure-Property Relationships

The positioning of methoxy groups on the aromatic rings significantly influences the properties and potential biological activities of chalcone derivatives. In 3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one, the specific arrangement creates unique electronic and steric features:

  • The 3,4-dimethoxy pattern on the 1-phenyl ring (B-ring) is commonly found in naturally occurring chalcones and often contributes to enhanced antioxidant properties .

  • The 2,5-dimethoxy substitution on the 3-phenyl ring (A-ring) creates a different electronic distribution compared to the more common 2,4-dimethoxy pattern, potentially affecting the compound's reactivity and interaction with biological targets .

  • The combination of these substitution patterns in 3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one results in a unique molecular architecture that may exhibit distinct biological properties compared to other chalcone derivatives.

Biological Activities

Structure-Activity Relationships

The biological activity of chalcones is highly dependent on their substitution patterns. For 3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one:

  • The 3,4-dimethoxy pattern on the B-ring often correlates with enhanced antioxidant and anti-inflammatory properties .

  • The α,β-unsaturated carbonyl system can function as a Michael acceptor, potentially reacting with cellular nucleophiles such as thiols in proteins, which may contribute to various biological activities .

  • The presence of four methoxy groups increases the compound's lipophilicity, potentially improving membrane permeability and cellular uptake.

Research Applications

Medicinal Chemistry Applications

3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one has significant potential in medicinal chemistry applications, including:

  • Development of anti-inflammatory agents targeting specific inflammatory pathways

  • Investigation as an antimicrobial compound against resistant pathogens

  • Exploration as an antioxidant agent for preventing oxidative stress-related diseases

  • Research as a potential anticancer agent targeting various cellular mechanisms

A recent study of chalcones with similar substitution patterns demonstrated that methoxy-substituted derivatives exhibit enhanced anticancer activities against certain cancer cell lines, suggesting that 3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one may have similar potential .

Chemical and Material Science Applications

Beyond medicinal applications, this chalcone derivative may have applications in:

  • Non-linear optical materials, due to its extended conjugation system

  • Photochemical studies investigating light-induced reactions

  • Development of fluorescent probes for biological imaging

  • Synthesis of heterocyclic compounds as building blocks for more complex molecules

The unique arrangement of methoxy substituents may confer specific optical properties that could be exploited in material science applications.

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